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Compound of Interest

Compound Name: 4-Methylthiazole-2-carbonitrile

Cat. No.: B021620

An In-depth Technical Guide on the Molecular Structure of 4-Methylthiazole-2-carbonitrile

Introduction

4-Methylthiazole-2-carbonitrile, with the CAS number 100516-98-1, is a heterocyclic
compound featuring a thiazole ring substituted with a methyl group at the 4th position and a
nitrile group at the 2nd position.[1][2] This molecule serves as a significant building block in
organic synthesis, particularly within the pharmaceutical industry. Its distinct structural
characteristics, including the reactive nitrile functionality and the aromatic thiazole core, make it
a versatile intermediate for the creation of more complex molecules. This guide provides a
comprehensive overview of its molecular structure, physicochemical properties, and the
experimental protocols utilized for its characterization, tailored for researchers and
professionals in drug development.

Molecular and Physicochemical Properties

The fundamental properties of 4-Methylthiazole-2-carbonitrile are summarized below. This
data is crucial for its handling, characterization, and application in synthetic chemistry.
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Property Value Reference
Molecular Formula CsHaN2S [1112][3]
Molecular Weight 124.16 g/mol [1][2]

CAS Number 100516-98-1 [1][2]
Appearance White crystalline solid

Melting Point 34-39 °C [1]

Purity >97.0%

SMILES String Cclcsc(nl)C#N [1]
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Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of
chemical compounds. While specific experimental spectra for 4-Methylthiazole-2-carbonitrile
are not readily available in the public domain, predicted data and data from analogous
structures provide valuable insights.

Mass Spectrometry

Predicted collision cross-section (CCS) values provide information about the ion's shape in the
gas phase.
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Adduct m/z Predicted CCS (A2
[M+H]* 125.01680 124.4
[M+Na]* 146.99874 136.8
[M-H]- 123.00224 127.7
[M+NHa4]* 142.04334 145.9
[M]*+ 124.00897 121.6

Data sourced from
PubChem|[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 4-Methylthiazole-2-carbonitrile is not available.
However, for the structurally related compound 4-Methylthiazole, the following experimental
data is reported:

'H NMR (90 MHz, CDCls)[4]

Chemical Shift (ppm) Description
8.45 - 8.47 Doublet, Thiazole ring proton
6.62 - 6.68 Multiplet, Thiazole ring proton

| 2.23 - 2.24 | Singlet, Methyl group protons |

13C NMR (15.09 MHz, CDCls)[4]

Chemical Shift (ppm) Assighment
153.49 C2 (Thiazole ring)
152.14 C4 (Thiazole ring)
113.11 C5 (Thiazole ring)
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| 16.77 | Methyl carbon |

Note: The presence of the electron-withdrawing nitrile group at the C2 position in 4-
Methylthiazole-2-carbonitrile would be expected to significantly shift the signals of the
thiazole ring protons and carbons downfield compared to 4-Methylthiazole.

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and
spectroscopic analysis of thiazole derivatives, which are applicable to 4-Methylthiazole-2-
carbonitrile.

Synthesis Protocol: A Representative Example

While a specific protocol for 4-Methylthiazole-2-carbonitrile is proprietary, a common method

for synthesizing related thiazole aldehydes involves the oxidation of a corresponding alcohol or
the reduction of a carboxylic acid derivative. A representative synthesis for a similar compound,
4-methyl-5-formylthiazole, proceeds via the hydrogenation of 4-methylthiazole-5-carboxylic acid
chloride.[5]

Step 1: Formation of the Acid Chloride
o Add 4-methylthiazole-5-carboxylic acid to an excess of thionyl chloride.[5]
o Reflux the mixture for 2 hours.[5]

» Remove the excess thionyl chloride by distillation under reduced pressure. The resulting acid
chloride is used directly in the next step.[5]

Step 2: Rosenmund Reduction

Dissolve the crude acid chloride in an appropriate solvent, such as xylene.[5]

Add a palladium on barium sulfate (Pd/BaSQa4) catalyst.[5]

Heat the mixture to 140°C while bubbling hydrogen gas through it.[5]

Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b021620?utm_src=pdf-body
https://www.benchchem.com/product/b021620?utm_src=pdf-body
https://www.benchchem.com/product/b021620?utm_src=pdf-body
https://www.benchchem.com/product/b021620?utm_src=pdf-body
https://www.benchchem.com/product/b021620?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6244845/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6244845/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6244845/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6244845/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6244845/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6244845/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6244845/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6244845/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Upon completion, filter the mixture to remove the catalyst.

» Perform an acidic workup followed by neutralization and extraction with an organic solvent
(e.g., chloroform) to isolate the final product.[5]

Spectroscopic Analysis Protocols

The following are standard procedures for obtaining spectroscopic data for organic
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard.[6]

H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence on a 300
or 500 MHz spectrometer. Key parameters include a 30° pulse angle, 1-5 second relaxation
delay, and 16-64 scans.[6][7]

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to
the low natural abundance of 13C, a higher number of scans (>1024) is typically required to
achieve a good signal-to-noise ratio.[6][7]

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample like 4-Methylthiazole-2-carbonitrile, prepare a KBr
pellet by grinding a small amount of the sample with dry potassium bromide and pressing it
into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small
amount of the solid directly on the ATR crystal.[7]

Acquisition: Record the spectrum over a range of 4000-400 cm~1 with a resolution of 4 cm~1.
[6][7] A background spectrum should be recorded first.[7] Expected characteristic peaks for
4-Methylthiazole-2-carbonitrile would include C=N stretching (around 2220-2260 cm™1),
C=N and C=C stretching from the thiazole ring (around 1500-1600 cm~1), and C-H stretching
(around 2900-3100 cm™12).
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Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,
methanol or acetonitrile) into the mass spectrometer.[7]

 lonization: Utilize an appropriate ionization method, such as Electrospray lonization (ESI) for
detecting molecular ions like [M+H]* or Electron lonization (El) for fragmentation analysis.[7]

¢ Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion peak
and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be
used to confirm the elemental composition.

Visualizations
Molecular Structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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